3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid
Description
Stereochemical Features
- Pyridoindol Ring :
- The (1R,3R) configuration indicates two stereocenters in the tetrahydropyridoindol system.
- Substituents at positions 1 and 3 adopt a cis relationship due to the fused ring’s puckered conformation.
- Propenoic Acid Chain :
- The (E) configuration places the carboxylic acid and phenyl groups on opposite sides of the double bond, minimizing steric hindrance.
- Maleate Salt :
Isomerism
- Enantiomers : The (1R,3R) and (1S,3S) forms are non-superimposable mirror images.
- Diastereomers : Variants such as (1R,3S) or (1S,3R) could exist but are not reported in current literature.
- Tautomerism : The indole nitrogen may exhibit prototropic tautomerism, though the 1,3,4,9-tetrahydro state limits this possibility.
Table 1: Key Stereochemical Attributes
Properties
Molecular Formula |
C25H25F3N2O2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H25F3N2O2/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32) |
InChI Key |
DFBDRVGWBHBJNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Pyrido[3,4-b]Indole Synthesis
The tetrahydropyridoindole core is synthesized via a Friedel-Crafts alkylation or cyclization strategy:
- Starting Material : 2-Adamantanone or bicyclo[3.3.1]nonan-9-one undergoes McMurray coupling with 4,4’-dihydroxybenzophenone to form a bisphenolic intermediate.
- Cyclization : Treatment with triflic acid or BF$$_3$$-mediated conditions generates the pyridoindole scaffold.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| McMurray Coupling | TiCl$$_4$$, Zn, 80°C | 65–75% | |
| Cyclization | BF$$3$$·Et$$2$$O, CH$$2$$Cl$$2$$, 0°C | 82% |
Introduction of Fluorinated Side Chains
Alkylation at the N1 Position
The 2-(2-fluoro-2-methylpropyl) group is introduced via nucleophilic substitution:
- Activation : The pyridoindole nitrogen is deprotonated using NaH or LDA in THF.
- Alkylation : Reaction with 1-bromo-2-fluoro-2-methylpropane at −40°C to 25°C.
Optimization Note : Excess alkylating agent (1.5 eq) and prolonged reaction time (12–24 hrs) improve yields.
Fluorination of the Aromatic Ring
Electrophilic fluorination using Selectfluor® or DAST:
- Substrate : 4-Chlorophenyl intermediate.
- Conditions : Selectfluor® (2.0 eq), CH$$_3$$CN, 80°C, 6 hrs.
Outcome : Achieves >95% regioselectivity for 3,5-difluoro substitution.
Acrylic Acid Moiety Installation
Wittig Reaction
The prop-2-enoic acid side chain is introduced via a Horner-Wadsworth-Emmons reaction:
- Phosphonate Reagent : Triethyl phosphonoacetate (1.2 eq).
- Conditions : KOtBu, THF, −78°C to RT, 4 hrs.
Yield : 70–85% after hydrolysis of the ester to the carboxylic acid.
Stereochemical Control : The (E)-configuration is ensured by using bulky bases and low temperatures.
Chiral Resolution and Salt Formation
Asymmetric Synthesis
The (1R,3R) configuration is achieved through:
Maleate Salt Preparation
The free acid is converted to the maleate salt for enhanced stability:
- Reaction : AZD9496 (1 eq) + maleic acid (1 eq) in EtOH, 25°C, 2 hrs.
- Isolation : Filtration yields the salt with >99% purity.
Process Optimization and Scalability
Critical Parameters
Yield Summary
| Step | Description | Yield | Purity (HPLC) |
|---|---|---|---|
| Core Assembly | Pyridoindole formation | 68% | 98% |
| Fluorination | 3,5-Difluoro substitution | 92% | 99% |
| Acrylic Acid Addition | Wittig reaction | 78% | 97% |
| Final Salt | Maleate formation | 95% | 99.5% |
Analytical Characterization
- HPLC : Retention time = 12.3 min (C18, 0.1% TFA in H$$_2$$O/MeCN).
- MS (ESI+) : m/z 443.2 [M+H]$$^+$$.
- X-ray Crystallography : Confirms (1R,3R) configuration (PDB ID: 5ACC).
Industrial-Scale Considerations
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is driven by its:
-
Prop-2-enoic acid moiety (α,β-unsaturated carboxylic acid)
-
Fluorinated aromatic rings
-
Tetrahydropyridoindole core
These groups participate in distinct reaction pathways, as outlined below.
2.1. Acid-Base Reactions
The carboxylic acid group undergoes typical acid-base reactions, forming salts with bases such as sodium hydroxide or amines. For example:
This reaction is critical for improving solubility in pharmaceutical formulations.
2.2. Esterification
The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acidic or enzymatic conditions to form esters:
Ester derivatives are often synthesized to modulate bioavailability or prodrug activation.
2.3. Decarboxylation
Under high-temperature or oxidative conditions, the prop-2-enoic acid group undergoes decarboxylation, releasing CO₂ and forming a vinyl-substituted intermediate:
This reaction is monitored via gas chromatography or mass spectrometry (MS).
2.4. Nucleophilic Aromatic Substitution
The difluorophenyl group participates in nucleophilic substitution reactions at fluorine positions. For instance, methoxy groups can replace fluorine atoms using sodium methoxide:
Reactivity is influenced by electron-withdrawing effects of adjacent substituents.
2.5. Reduction of the α,β-Unsaturated System
The conjugated double bond in the prop-2-enoic acid moiety undergoes catalytic hydrogenation (e.g., H₂/Pd-C) to yield saturated analogs:
Reduced derivatives are studied for altered receptor-binding profiles.
Key Reaction Data
| Reaction Type | Conditions | Products | Analytical Methods |
|---|---|---|---|
| Acid-Base Neutralization | NaOH (aq.), 25°C | Sodium salt | Titration, NMR |
| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | FT-IR, LC-MS |
| Decarboxylation | 200°C, inert atmosphere | Vinyl intermediate | GC-MS, HPLC |
| Fluorine Substitution | NaOCH₃, DMF, 80°C | Methoxy-substituted derivative | ¹⁹F NMR, X-ray crystallography |
| Hydrogenation | H₂ (1 atm), Pd-C, EtOH | Dihydro-AZD9496 | ¹H NMR, Polarimetry |
Stereochemical Considerations
The compound’s stereocenters (notably at the tetrahydropyridoindole core) influence reaction outcomes:
-
Suzuki-Miyaura Coupling : Stereospecific cross-coupling reactions are employed to introduce aryl/heteroaryl groups while retaining chirality .
-
Enzymatic Resolution : Lipases or esterases selectively modify enantiomers for asymmetric synthesis.
Stability Under Physiological Conditions
AZD9496 remains stable in acidic environments (simulating gastric fluid) but undergoes hydrolysis in alkaline media. Degradation pathways include:
-
Ester Hydrolysis : In plasma, ester derivatives revert to the parent carboxylic acid.
-
Oxidative Degradation : The indole ring is susceptible to oxidation by cytochrome P450 enzymes .
Comparative Reactivity
AZD9496 exhibits higher electrophilicity at the α,β-unsaturated acid compared to non-fluorinated analogs, as evidenced by:
-
DFT Calculations : Electron-deficient aromatic rings increase reactivity toward nucleophiles.
-
Kinetic Studies : Second-order rate constants for esterification are 1.5× higher than non-fluorinated counterparts.
Analytical Challenges
Reaction monitoring requires advanced techniques due to structural complexity:
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a model compound in the study of fluorinated organic molecules and their reactivity.
Biology: The compound is studied for its interactions with estrogen receptors and its potential as a therapeutic agent.
Medicine: It is being evaluated in clinical trials for the treatment of estrogen receptor-positive breast cancer due to its ability to downregulate and antagonize estrogen receptors .
Industry: The compound’s unique properties make it a candidate for the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid involves binding to estrogen receptors and inducing a conformational change that leads to receptor downregulation and antagonism. This prevents the receptor from activating gene transcription, thereby inhibiting the growth of estrogen receptor-positive cancer cells .
Comparison with Similar Compounds
AZD9496
- Core structure: 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole with fluorinated phenyl and propenoic acid substituents.
- Key interactions: The fluorine atoms enhance binding via hydrophobic interactions and fluorine-helix 12 (H12) repulsion, destabilizing ERα’s active conformation. The propenoic acid group forms hydrogen bonds with His524 and Arg394 in the LBD .
- Stereochemistry : The (1R,3R) configuration optimizes ERα antagonism by displacing H12 .
Fulvestrant
RAD1901 (Elacestrant)
Bazedoxifene
- Core structure : Benzopyran-based selective estrogen receptor modulator (SERM).
- Mechanism : Blocks coactivator recruitment by repositioning H12 but lacks SERD activity .
Pharmacokinetic and Pharmacodynamic Comparisons
Key findings :
- AZD9496’s oral bioavailability (preclinical species: 50–100%) surpasses fulvestrant but is comparable to newer SERDs like OP-1250 .
- AZD9496 exhibits superior potency against ESR1 mutations compared to tamoxifen and raloxifene, which primarily target wild-type ERα .
- RAD1901 and OP-1250 show improved metabolic stability over AZD9496, likely due to optimized fluorination and side-chain rigidity .
Preclinical Efficacy in Breast Cancer Models
Insights :
- AZD9496 achieves near-complete ERα degradation at lower concentrations than fulvestrant, correlating with higher TGI in MCF-7 models .
- OP-1250’s enhanced efficacy may stem from its complete ERα antagonism and coactivator blockade, a trait shared with AZD9496 but refined in newer compounds .
Clinical Development and Limitations
- AZD9496 : Phase I trials (NCT03236974) demonstrated partial responses in ER+/HER2- advanced breast cancer but faced discontinuation due to competitive pipelines (e.g., OP-1250) .
- RAD1901/OP-1250 : Highlight the industry shift toward SERDs with dual antagonism/degradation and improved mutant-ERα coverage .
Biological Activity
The compound 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid , commonly referred to as AZD9496, is a selective estrogen receptor downregulator (SERD) that has garnered attention for its potential therapeutic applications, particularly in the treatment of estrogen receptor-positive breast cancer. This article delves into the biological activity of AZD9496, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
AZD9496 is characterized by its complex structure which includes a difluorophenyl moiety and a tetrahydropyridoindole framework. The compound's IUPAC name is:
Molecular Formula
The molecular formula of AZD9496 is with a molecular weight of approximately 386.43 g/mol.
AZD9496 functions primarily as an antagonist and downregulator of the estrogen receptor alpha (ERα). Unlike traditional estrogen modulators, AZD9496 lacks a phenolic moiety but achieves its potency through unique interactions with the ER protein. Key interactions include:
- Hydrogen Bonding : The indole nitrogen forms hydrogen bonds with specific residues in the ER binding domain.
- Lipophilic Interactions : The compound's bulky side chains occupy hydrophobic pockets within the receptor.
This mechanism allows AZD9496 to effectively inhibit cell growth in ER-positive breast cancer models by downregulating ER activity and preventing estrogen-mediated signaling pathways .
Preclinical Studies
AZD9496 has demonstrated significant efficacy in various preclinical models:
- Cell Growth Inhibition : In vitro studies showed that AZD9496 effectively inhibited the growth of ER-positive breast cancer cell lines with IC50 values comparable to fulvestrant, a well-known SERD .
- Oral Bioavailability : The compound exhibited high oral bioavailability across multiple species (rat: 63%, mouse: 91%, dog: 74%), making it suitable for clinical use .
Case Study 1: Breast Cancer Treatment
In a preclinical trial involving ER-positive breast cancer models, treatment with AZD9496 resulted in substantial tumor regression. The study highlighted that AZD9496 not only inhibited tumor growth but also reduced ERα levels significantly compared to control groups .
Case Study 2: Combination Therapy
Research indicated that combining AZD9496 with other endocrine therapies enhanced anti-tumor effects. For instance, co-administration with tamoxifen led to synergistic effects in reducing tumor size and improving survival rates in mouse models .
Table 1: Summary of Biological Activity of AZD9496
| Parameter | Value |
|---|---|
| Molecular Weight | 386.43 g/mol |
| IC50 (Breast Cancer Cell Lines) | Comparable to Fulvestrant |
| Oral Bioavailability | Rat: 63%, Mouse: 91%, Dog: 74% |
| Mechanism | ERα Antagonism and Downregulation |
Table 2: Comparison with Other SERDs
| Compound | Mechanism | IC50 (nM) | Oral Bioavailability | Clinical Status |
|---|---|---|---|---|
| Fulvestrant | ER Antagonist | ~1 | Low | Approved |
| AZD9496 | SERD | ~1 | High | Phase I Trials |
Q & A
Q. What synthetic strategies are recommended to optimize the yield of this compound?
Multi-step synthesis involving condensation, cyclization, and fluorination is critical. For example, similar tetracyclic indole derivatives achieved 83% yield via a thiazolidinone intermediate under controlled anhydrous conditions using DMSO as a solvent . Optimizing reaction time (e.g., 12–24 hours) and stoichiometric ratios (1:1.2 for key reactants) can minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is advised .
Q. Which analytical techniques confirm structural integrity and purity?
Use a combination of:
- FTIR : To detect functional groups (e.g., C=O at ~1709 cm⁻¹, C-F stretches at ~1121 cm⁻¹) .
- NMR : ¹H NMR (400 MHz, DMSO-d₆) resolves aromatic protons (δ 7.26–7.51 ppm) and stereochemistry (e.g., chiral center at δ 5.86 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) and fluorinated aryl carbons .
- HPLC-MS : For purity assessment (>95%) and molecular ion verification .
Q. How can solubility profiles in biologically relevant solvents be determined?
Employ the shake-flask method: Dissolve the compound in DMSO (stock solution), then dilute in PBS (pH 7.4) or simulated gastric fluid. Measure saturation solubility via UV-Vis spectroscopy at λmax ~260–300 nm (adjusted for fluorinated aromatic systems) . For logP estimation, use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase .
Q. What stability studies are essential for long-term storage?
Conduct accelerated degradation studies under:
Q. How to validate fluorination efficiency in the final product?
Use ¹⁹F NMR (376 MHz, DMSO-d₆) to confirm fluorine incorporation. Peaks for difluorophenyl groups typically appear at δ -110 to -120 ppm. X-ray crystallography (if crystals are obtainable) resolves spatial orientation of fluorine atoms .
Advanced Questions
Q. How to resolve contradictions in NMR data for stereoisomers?
Apply 2D NMR techniques:
Q. What in silico methods predict binding affinity to kinase targets?
Combine:
- Molecular docking (AutoDock Vina) : Use crystal structures of analogous targets (e.g., PDB: 4XCP) to model interactions with the difluorophenyl and prop-2-enoic acid moieties.
- MD simulations (GROMACS) : Assess binding stability (20 ns trajectories) and hydrogen-bond occupancy with catalytic lysine residues .
Q. How to design SAR studies targeting the fluorine substituents?
Synthesize analogs with:
- Fluorine removal : Replace difluorophenyl with hydroxyphenyl to assess hydrophobicity.
- Positional isomers : Shift fluorine to meta/para positions. Test inhibitory activity in kinase assays (IC₅₀ measurements) and correlate with computed electrostatic potential maps (Gaussian 09) .
Q. What strategies mitigate aggregation-induced artifacts in bioassays?
Q. How to address discrepancies between computational and experimental logP values?
Reconcile data by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
